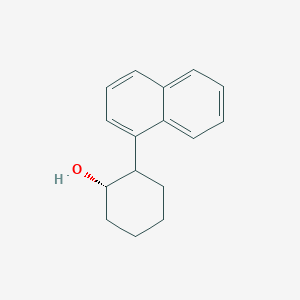

trans-2-(1-Naphthyl)cyclohexanol

Description

Significance of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are covalently bonded to a prochiral substrate to induce diastereoselectivity in a subsequent reaction. wikipedia.org This diastereomeric intermediate allows for the preferential formation of one enantiomer of the product. The auxiliary is then cleaved and can often be recovered for reuse, making the process more economical. wikipedia.org The power of this approach lies in its ability to control stereochemistry with a high degree of predictability and reliability. scielo.org.mx

Historical Context and Development of Cyclohexanol-Based Chiral Auxiliaries

The concept of chiral auxiliaries was pioneered in the mid-20th century, with early examples demonstrating the feasibility of stereochemical control. A significant advancement in the field came with the introduction of (-)-8-phenylmenthol (B56881) by E.J. Corey. wikipedia.org However, the difficulty in preparing both enantiomers of this auxiliary spurred the development of more accessible alternatives. wikipedia.org In 1985, J.K. Whitesell introduced trans-2-phenyl-1-cyclohexanol (B1200244) as a highly effective and readily preparable chiral auxiliary, marking a pivotal moment in the evolution of cyclohexanol-based auxiliaries. wikipedia.org This development paved the way for the exploration of other structurally related compounds, including those with different aryl substituents, to fine-tune their steric and electronic properties for optimal stereocontrol in various reactions.

Position of trans-2-(1-Naphthyl)cyclohexanol within Chiral Auxiliary Landscape

This compound can be viewed as a structural analogue of the well-established trans-2-phenyl-1-cyclohexanol. The replacement of the phenyl group with a bulkier naphthyl group is a strategic modification aimed at enhancing the steric hindrance and, consequently, the diastereoselectivity in asymmetric transformations. The larger aromatic system of the naphthyl group can exert a more pronounced facial shielding effect on the reactive center, potentially leading to higher levels of asymmetric induction compared to its phenyl counterpart in certain applications. Its utility is currently being explored in various asymmetric reactions, positioning it as a potentially valuable tool for synthetic chemists seeking to achieve high levels of stereocontrol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-naphthalen-1-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15-17H,3-4,9,11H2/t15?,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPLBZSYNMNCEQ-LYKKTTPLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@H](C1)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Preparation of Trans 2 1 Naphthyl Cyclohexanol

Biocatalytic Approaches for Enantiomer Resolution

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility. The kinetic resolution of racemic trans-2-(1-Naphthyl)cyclohexanol using lipases is a particularly effective method.

Lipase-Mediated Kinetic Resolution of Racemic this compound.researchgate.netepa.govresearchgate.net

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product. In the case of racemic this compound, lipases are employed to selectively acylate one of the enantiomers.

Lipases from Pseudomonas species, such as Pseudomonas fluorescens lipase (B570770) (commercially available as Lipase AK and Lipase PS30), have demonstrated high enantioselectivity in the kinetic resolution of various chiral alcohols. researchgate.net These enzymes exhibit a preference for one enantiomer, catalyzing its acylation at a significantly higher rate than the other. This specificity is attributed to the three-dimensional structure of the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer in an orientation suitable for catalysis. nih.gov Specifically, lipases from Pseudomonas sp. have been shown to effectively convert the (1R,2R)-enantiomer in the transesterification of related cyclohexanol (B46403) derivatives. epa.gov

The efficiency of the lipase-mediated kinetic resolution is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, temperature, and enzyme loading.

Solvent Systems: The choice of organic solvent can significantly influence both the activity and enantioselectivity of the lipase. Non-polar solvents like n-hexane are often preferred as they maintain the essential water layer around the enzyme, which is crucial for its catalytic activity. epa.gov

Temperature: Temperature affects the rate of reaction and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and a decrease in selectivity. nih.govmdpi.com Optimal temperatures are typically determined experimentally for each specific lipase and substrate, often falling within the range of 30-60°C. nih.govsigmaaldrich.com

Enzyme Loading: The amount of lipase used, or enzyme loading, directly impacts the reaction time. Higher enzyme concentrations can lead to faster conversions. However, for economic viability, the lowest effective enzyme loading is desirable.

The optimization of these parameters is crucial for achieving high enantiomeric excess (e.e.) and good yields of the desired enantiomer.

Vinyl acetate (B1210297) is a commonly used and highly effective acyl donor in lipase-catalyzed kinetic resolutions. epa.govsigmaaldrich.com The acetylation of racemic this compound using a lipase like Pseudomonas fluorescens lipase and vinyl acetate proceeds enantioselectively. One enantiomer is converted to its corresponding acetate, while the other remains as the unreacted alcohol. This allows for the separation of the two enantiomers, typically by chromatography. The reaction is often irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

| Parameter | Condition | Outcome | Reference |

| Enzyme | Pseudomonas sp. lipase | High enantioselectivity | epa.gov |

| Acyl Donor | Vinyl Acetate | Effective acetylation | epa.govsigmaaldrich.com |

| Solvent | n-Hexane | Preferred for maintaining enzyme activity | epa.gov |

| Enantiomer Converted | (1R,2R)-enantiomer | Preferential conversion | epa.gov |

Asymmetric Synthetic Routes

As an alternative to the resolution of a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer.

Asymmetric Hydrogenation of Naphthyl-Substituted Cyclic Ketones.princeton.edusciopen.com

A promising route to enantiomerically enriched this compound is the asymmetric hydrogenation of the corresponding prochiral ketone, 2-(1-Naphthyl)cyclohexanone (B188708). This method involves the use of a chiral catalyst to stereoselectively deliver hydrogen to one face of the carbonyl group.

Ruthenium-based catalysts containing chiral phosphine (B1218219) ligands, such as BINAP, have been successfully employed for the asymmetric hydrogenation of various ketones. youtube.com The catalyst, substrate, and hydrogen form a diastereomeric transition state, with one being energetically more favorable, leading to the preferential formation of one enantiomer of the alcohol. The reaction conditions, including hydrogen pressure, temperature, and the specific catalyst-ligand combination, are critical for achieving high enantioselectivity. capes.gov.br

| Precursor | Reaction Type | Catalyst System (Example) | Product | Reference |

| 2-(1-Naphthyl)cyclohexanone | Asymmetric Hydrogenation | [(R)-BINAP]RuCl₂ | (R,R)- or (S,S)-trans-2-(1-Naphthyl)cyclohexanol | youtube.com |

| 2-(1-Naphthyl)cyclohexanone | Asymmetric Transfer Hydrogenation | [(R,R)-TsDPEN]Ru(Cymene)Cl | Chiral this compound | capes.gov.br |

Ring-Opening Reactions of Chiral Epoxides with Naphthyl Organometallic Reagents (Analogous Approaches)

A prominent and analogous method for the synthesis of trans-2-arylcyclohexanols involves the nucleophilic ring-opening of an epoxide. In the case of this compound, this would typically involve the reaction of cyclohexene (B86901) oxide with a 1-naphthyl organometallic reagent, such as 1-naphthylmagnesium bromide (a Grignard reagent) or 1-naphthyllithium.

The reaction proceeds via a nucleophilic attack of the naphthyl anion on one of the electrophilic carbon atoms of the epoxide ring. This attack forces the ring to open, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. The stereochemistry of this reaction is crucial; the nucleophilic attack generally occurs from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the center of attack. This SN2-type mechanism results in the trans relationship between the incoming naphthyl group and the hydroxyl group.

For the reaction to be efficient and regioselective, a catalyst is often employed. Copper(I) salts, such as copper(I) iodide or copper(I) chloride, have been shown to be effective in promoting the 1,2-addition of Grignard reagents to epoxides. nih.gov The use of a Lewis acid catalyst can also activate the epoxide ring, making it more susceptible to nucleophilic attack. nih.gov Computational studies have shown that Lewis acids can lower the reaction barrier by reducing steric repulsion between the epoxide and the nucleophile. nih.gov

While a direct experimental procedure for the reaction of 1-naphthylmagnesium bromide with cyclohexene oxide is not extensively documented in the provided results, the well-established protocols for the synthesis of the analogous compound, trans-2-phenylcyclohexanol, provide a strong template. nih.gov The reaction conditions for such a synthesis would likely be analogous to those detailed in the preparation of the racemic precursor (see Section 2.3).

It is important to note that with unsymmetrical epoxides, the regioselectivity of the ring-opening can be influenced by both steric and electronic factors. In the case of cyclohexene oxide, the two carbon atoms of the epoxide are stereochemically equivalent, so regioselectivity is not a concern.

Enantioselective Functionalization of Cyclohexene Derivatives

Achieving an enantioselective synthesis of this compound can be approached by the asymmetric functionalization of a cyclohexene precursor. One such strategy is the enantioselective conjugate addition of a naphthyl organometallic reagent to a cyclohexenone derivative.

In this approach, a chiral catalyst is used to control the stereochemical outcome of the addition of the nucleophile to the α,β-unsaturated ketone. For instance, chiral bisoxazoline-metal complexes have been successfully employed as catalysts for the asymmetric conjugate addition of organometallic reagents to cyclic enones. nih.gov A potential pathway could involve the 1,4-conjugate addition of a 1-naphthyl organometallic reagent to cyclohex-2-en-1-one in the presence of a chiral catalyst. This would generate a chiral enolate, which upon subsequent reduction of the ketone would yield the desired this compound. The stereochemistry of the final product would be determined by the facial selectivity of both the conjugate addition and the reduction steps.

Another potential enantioselective strategy involves the asymmetric α-arylation of a ketone. While direct application to the synthesis of the target compound is not detailed, advancements in palladium- and nickel-catalyzed enantioselective α-arylation of ketones with aryl triflates have been reported, achieving high enantioselectivities for various cyclic ketones. This methodology could potentially be adapted for the synthesis of a chiral 2-(1-naphthyl)cyclohexanone, which could then be stereoselectively reduced to the trans-alcohol.

Furthermore, enzymatic resolutions offer a powerful method for the enantioselective preparation of chiral alcohols. For example, the enantioselective synthesis of trans-2-phenylcyclohexanol has been achieved through the lipase-catalyzed hydrolysis of its racemic chloroacetate (B1199739) ester. This kinetic resolution selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity. A similar enzymatic resolution strategy could likely be applied to the racemic mixture of trans-2-(1-naphthyl)cyclohexyl chloroacetate.

Preparation of Racemic Precursors

The synthesis of racemic this compound is a crucial first step for enantioselective resolution methods. A well-established and analogous method for preparing racemic trans-2-arylcyclohexanols is the copper-catalyzed reaction of a Grignard reagent with cyclohexene oxide. nih.gov

The preparation of the necessary 1-naphthylmagnesium bromide Grignard reagent is typically achieved by reacting 1-bromonaphthalene (B1665260) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgadichemistry.com The reaction is initiated by the addition of a small crystal of iodine or by using activated magnesium to ensure the reaction starts promptly. adichemistry.com

Once the Grignard reagent is prepared, it is added to a solution of cyclohexene oxide, typically in the presence of a copper(I) catalyst. A detailed analogous procedure for the synthesis of racemic trans-2-phenylcyclohexanol involves the dropwise addition of a solution of cyclohexene oxide to a cooled solution of the Grignard reagent and copper(I) chloride in THF. nih.gov After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) sulfate, and the product is extracted and purified by recrystallization. nih.gov The yield for the analogous phenyl derivative is reported to be around 80%. nih.gov

Below is a table outlining the proposed reaction conditions for the synthesis of racemic this compound, based on the analogous synthesis of trans-2-phenylcyclohexanol. nih.gov

| Reactant | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Workup | Analogous Yield |

| Cyclohexene oxide | 1-Naphthylmagnesium bromide, Copper(I) chloride | Tetrahydrofuran (THF) | -30°C to 0°C | ~3.5 hours | Saturated (NH₄)₂SO₄ (aq.), Extraction, Recrystallization | ~80% |

This method provides the racemic this compound, which can then be subjected to resolution techniques to isolate the individual enantiomers.

Stereochemical and Conformational Analysis of Trans 2 1 Naphthyl Cyclohexanol

Absolute Configuration Determination and Assignment

The determination of the absolute configuration of chiral molecules like trans-2-(1-Naphthyl)cyclohexanol is a critical aspect of stereochemistry. Various methods are employed to assign the specific spatial arrangement of its substituents. One common approach involves the use of chiral derivatizing agents in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, (R)- and (S)-2-methoxy-2-(1-naphthyl)propionic acid (MRNP) can be used to form diastereomeric esters with the alcohol. hebmu.edu.cn The differing chemical shifts observed in the NMR spectra of these esters, due to the shielding effects of the naphthyl group, allow for the assignment of the absolute configuration of the alcohol. hebmu.edu.cn

Another powerful technique for absolute configuration determination is Vibrational Circular Dichroism (VCD) spectroscopy. This method involves comparing the experimental VCD spectrum of the chiral molecule with the theoretically calculated spectrum for a chosen enantiomer, typically using density functional theory (DFT). researchgate.net The correlation between the experimental and calculated spectra provides an unambiguous assignment of the absolute configuration. researchgate.net Additionally, chiral tag molecular rotational resonance (MRR) spectroscopy offers a modern approach where a chiral tag molecule is non-covalently bound to the analyte, creating diastereomeric complexes whose rotational spectra can be analyzed to determine the absolute configuration. nih.gov

For trans-2-substituted cyclohexanols in general, the Cahn-Ingold-Prelog priority rules are applied to assign the (R) or (S) configuration to each stereocenter. stackexchange.com The relative orientation of the hydroxyl and naphthyl groups (trans) is crucial in this assignment.

Stereoisomeric Purity Assessment Methods

Assessing the stereoisomeric purity of a sample of this compound involves quantifying the relative amounts of its stereoisomers. This is commonly expressed in terms of enantiomeric excess (ee) for chiral compounds and diastereomeric ratio (dr) for compounds with multiple stereocenters.

Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are standard and highly accurate techniques for determining enantiomeric excess. nih.gov These methods separate the enantiomers, allowing for their individual quantification. Chiral derivatizing agents can also be employed to convert the enantiomers into diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic techniques.

Diastereomeric Ratio (dr): When a compound has more than one stereocenter, it can exist as diastereomers. The diastereomeric ratio indicates the relative proportion of these non-mirror-image stereoisomers. For this compound, which is a diastereomer of cis-2-(1-Naphthyl)cyclohexanol, the diastereomeric ratio is a key parameter, especially in synthetic processes. ucsb.edu For instance, the Grignard reaction of 1-naphthylmagnesium bromide with cyclohexanone (B45756) can yield a mixture of trans and cis isomers, with typical diastereomeric ratios favoring the trans product. smolecule.com This ratio is often determined using NMR spectroscopy or chromatographic methods.

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is not planar but exists in various non-planar conformations to minimize ring strain. libretexts.org The chair conformation is the most stable and prevalent. libretexts.orggmu.edu

Chair Conformations and Inversion Barriers

The cyclohexane ring can exist in two primary chair conformations that are in rapid equilibrium through a process called a ring flip. libretexts.orggmu.edu During this inversion, axial substituents become equatorial and vice versa. youtube.com The energy barrier for this ring flip is relatively low, allowing for rapid interconversion at room temperature. libretexts.org The two chair conformations of a substituted cyclohexane are generally not of equal energy, with the conformation having the bulky substituent in the equatorial position being more stable to minimize steric strain from 1,3-diaxial interactions. youtube.com

Influence of Naphthyl Substituent on Conformational Equilibrium

In this compound, both the hydroxyl and the naphthyl groups are substituents on the cyclohexane ring. In the trans configuration, one substituent is in an axial position while the other is equatorial, or both can be equatorial. libretexts.orgyoutube.com The conformational equilibrium will strongly favor the chair conformation where the bulky 1-naphthyl group occupies an equatorial position to avoid significant 1,3-diaxial steric strain. libretexts.org The hydroxyl group would consequently also be in an equatorial position in the most stable diaxial conformation of the trans isomer. libretexts.org The relative size of the substituents is a determining factor in the position of the equilibrium.

Intramolecular Interactions

Intramolecular interactions play a crucial role in stabilizing certain conformations. In this compound, potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the naphthyl ring can influence the conformational preference.

Diastereofacial Selectivity and its Governing Factors

Diastereofacial selectivity refers to the preferential reaction of a reagent with one of the two faces of a prochiral molecule. In reactions involving this compound or its ketone precursor, 2-(1-naphthyl)cyclohexanone (B188708), the bulky naphthyl group plays a significant role in directing the approach of incoming reagents.

For example, in the reduction of 2-(1-naphthyl)cyclohexanone, the hydride reagent will preferentially attack from the less sterically hindered face, leading to the formation of the trans alcohol as the major product. The stereocenter already present in the molecule directs the formation of the new stereocenter. The use of chiral catalysts, such as palladium complexes with chiral ligands like (R)-BINAP, can achieve high enantiomeric excess by creating a chiral environment that favors attack on one specific face of the ketone. smolecule.com

Applications of Trans 2 1 Naphthyl Cyclohexanol As a Chiral Auxiliary in Asymmetric Synthesis

Role in Directing Stereochemical Outcomes and Forming Chiral Centers

The fundamental role of a chiral auxiliary is to transfer its inherent chirality to a prochiral substrate, thereby directing the formation of a new stereocenter with a high degree of stereoselectivity. The bulky 1-naphthyl group in trans-2-(1-Naphthyl)cyclohexanol is expected to effectively shield one face of a reactive intermediate, such as an enolate or an imine, derived from a substrate attached to the cyclohexanol's oxygen atom. This steric hindrance would compel an electrophile to attack from the less hindered face, leading to a predictable stereochemical outcome. Following the reaction, the auxiliary can be cleaved and ideally recycled, leaving behind an enantiomerically enriched product. While the principle is well-established, specific and detailed studies demonstrating this for this compound remain limited in the scientific literature.

Applications in Carbon-Carbon Bond Forming Reactions

The true measure of a chiral auxiliary's utility lies in its performance in a variety of carbon-carbon bond-forming reactions, which are central to the construction of complex organic molecules.

Alkylation Reactions of Derived Esters (e.g., Hippurate Esters)

The diastereoselective alkylation of enolates derived from esters of chiral alcohols is a classic strategy for the asymmetric synthesis of α-amino acids. In a hypothetical application, the hippurate ester of this compound would be deprotonated to form a chiral enolate. The naphthyl group would be expected to direct the approach of an alkyl halide, leading to the formation of a new stereocenter at the α-position with high diastereoselectivity. However, a review of the current scientific literature does not yield specific examples or detailed research findings on the use of this compound for the alkylation of hippurate esters.

Michael Addition Reactions and Stereocontrol

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction where chiral auxiliaries are employed to control stereochemistry. An enolate derived from an ester of this compound could serve as the nucleophile. The steric bulk of the naphthyl group would be anticipated to influence the facial selectivity of the addition to the Michael acceptor. Despite the potential for high stereocontrol, specific studies detailing the application of this compound as a chiral auxiliary in Michael addition reactions are not readily found in published research.

Cycloaddition Reactions (Analogous to Phenylcyclohexanol Auxiliaries)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems with multiple stereocenters. Chiral auxiliaries attached to the dienophile can induce high levels of diastereoselectivity. The closely related chiral auxiliary, trans-2-phenyl-1-cyclohexanol (B1200244), has been successfully employed in asymmetric Diels-Alder reactions. It is reasonable to infer that acrylates or other dienophiles derived from this compound could similarly direct the stereochemical course of cycloaddition reactions. The larger naphthyl group, compared to the phenyl group, might even offer enhanced facial shielding, potentially leading to higher diastereoselectivities. Nevertheless, specific experimental data for cycloadditions utilizing the naphthyl-substituted auxiliary is not currently available in the literature.

Enolate-Imine Cyclocondensations (Analogous to Phenylcyclohexanol Auxiliaries)

The stereoselective synthesis of β-lactams, core structures in many antibiotics, can be achieved through the cyclocondensation of a chiral ester enolate with an imine. The chiral auxiliary on the ester dictates the stereochemistry of the resulting β-lactam. The utility of trans-2-phenyl-1-cyclohexanol in this context suggests that this compound could also serve as an effective stereocontrolling element. The auxiliary would be expected to control the facial selectivity of the enolate addition to the imine, thereby determining the stereochemistry at the C3 and C4 positions of the azetidin-2-one (B1220530) ring. As with other applications, however, documented examples of this specific transformation with the naphthyl auxiliary are absent from the scientific literature.

Applications in Asymmetric Catalysis (as a Ligand Component or Auxiliary)

Beyond its role as a stoichiometric chiral auxiliary, this compound could potentially be incorporated as a chiral ligand in metal-catalyzed asymmetric reactions or as a component in organocatalysis. The hydroxyl group provides a convenient handle for attachment to a metal center or for modification into a catalytically active group. The rigid chiral scaffold is a desirable feature for a ligand, as it can create a well-defined and predictable chiral pocket around the metal center. Despite these promising characteristics, there is a lack of published research detailing the use of this compound or its derivatives as ligands or auxiliaries in asymmetric catalysis.

While the structural features of this compound suggest its potential as a highly effective chiral auxiliary in a range of asymmetric transformations, a thorough review of the scientific literature reveals a notable absence of specific applications. The success of its close analog, trans-2-phenyl-1-cyclohexanol, provides a strong rationale for investigating the utility of the naphthyl derivative in directing stereochemical outcomes. The increased steric bulk of the naphthyl group could potentially lead to even higher levels of stereoselectivity. The lack of published data highlights an opportunity for further research to explore and unlock the synthetic potential of this chiral auxiliary.

Use in Palladium-Catalyzed Asymmetric Allylic Alkylations (with Naphthyl Analogues)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. nih.govuwindsor.ca The stereochemical control in these reactions is often dictated by the chiral ligand attached to the palladium catalyst. While direct applications of this compound as a ligand in this context are not extensively documented in readily available literature, the principles can be understood by examining structurally similar naphthyl-containing ligands.

The core concept of palladium-catalyzed AAA involves the formation of a η³-allyl palladium complex from an allylic substrate. A nucleophile then attacks this complex, and the stereoselectivity of this attack is controlled by the chiral ligand. Ligands incorporating a naphthyl group, such as those derived from binaphthyl scaffolds, have demonstrated high efficacy in these reactions. nih.govresearchgate.netacs.org These ligands create a chiral pocket around the palladium center, which differentiates between the two enantiotopic faces of the incoming nucleophile or the two termini of the allyl group.

For instance, in the allylic substitution of 1-(1-naphthyl)allyl acetate (B1210297), phosphite-oxazole ligands have been shown to provide high enantioselectivities, up to 92% ee. acs.org This highlights the effectiveness of the naphthyl moiety in creating a sterically demanding and electronically distinct environment conducive to high stereodifferentiation. The bulky nature of the naphthyl group can effectively block one face of the allylic substrate, directing the nucleophilic attack to the opposite face.

The following table illustrates the performance of various naphthyl-containing ligands in palladium-catalyzed AAA reactions, providing a basis for the expected utility of ligands derived from this compound.

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) |

| Phosphite-Oxazole | 1-(1-Naphthyl)allyl acetate | Dimethyl malonate | up to 92% |

| Binaphthyl-based Phosphine-Imidazoline | 1,3-Diarylallyl acetates | Dimethyl malonate | up to 97% |

| Trost Diphosphine Ligands | Vinyl aziridines | 1H-Pyrroles | up to 96% |

Table 1: Performance of Naphthyl Analogues in Palladium-Catalyzed Asymmetric Allylic Alkylations acs.org

General Principles of Ligand Design Incorporating Naphthyl-Cyclohexanol Scaffolds

The design of effective chiral ligands is paramount for achieving high levels of enantioselectivity in asymmetric catalysis. The this compound scaffold possesses several features that make it an attractive building block for chiral ligand synthesis.

The key design principles for ligands incorporating this scaffold include:

Rigidity and Pre-organization: The cyclohexane (B81311) ring provides a rigid backbone, which reduces the number of available conformations of the ligand-metal complex. This pre-organization helps to create a well-defined and predictable chiral environment, which is crucial for high enantioselectivity.

Steric Hindrance: The bulky 1-naphthyl group provides significant steric hindrance. When incorporated into a ligand, this group can effectively shield one face of the catalytic center, thereby directing the approach of the substrate and leading to a specific stereochemical outcome. The orientation of the naphthyl group relative to the reactive site is a critical design element.

Electronic Effects: The aromatic nature of the naphthyl group can also exert electronic effects on the metal center. These effects can modulate the reactivity and selectivity of the catalyst.

Tunability: The hydroxyl group of the cyclohexanol (B46403) moiety provides a convenient handle for further modification. It can be used to attach the scaffold to a metal-coordinating group, such as a phosphine (B1218219) or an amine, allowing for the synthesis of a diverse library of ligands with varying steric and electronic properties.

Axially chiral binaphthyl scaffolds are a prime example of how the spatial arrangement of naphthyl groups can lead to highly effective ligands. nih.govresearchgate.netrsc.orgrsc.org These ligands, which possess atropoisomeric chirality, have been successfully employed in a variety of asymmetric transformations, including palladium-catalyzed C-H functionalization. nih.govresearchgate.net The principles learned from these systems can be directly applied to the design of new ligands based on the this compound scaffold, where the point chirality of the cyclohexanol ring is combined with the steric and electronic attributes of the naphthyl group.

Utility in Total Synthesis Strategies (Analogous to Phenylcyclohexanol Auxiliaries)

While specific examples of the use of this compound as a chiral auxiliary in total synthesis are not widely reported, its structural analog, trans-2-phenylcyclohexanol, has been extensively used and serves as an excellent model for its potential applications. wikipedia.orgorgsyn.orgorgsyn.orgchemeurope.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and are subsequently removed.

trans-2-Phenylcyclohexanol has proven to be a powerful chiral auxiliary in a variety of reactions, including ene reactions, cycloadditions, and alkylations. orgsyn.org The phenyl group in this auxiliary plays a similar role to the naphthyl group in this compound, providing steric bulk to control the facial selectivity of reactions. Given the larger size of the naphthyl group, it is anticipated that this compound could offer even higher levels of stereocontrol in certain applications.

For example, in the total synthesis of complex natural products, establishing key stereocenters with high fidelity is crucial. A chiral auxiliary derived from this compound could be attached to a precursor molecule. Subsequent diastereoselective reactions, such as an aldol (B89426) addition or a Diels-Alder reaction, would then be directed by the chiral auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the target molecule.

The utility of such an approach has been demonstrated in numerous total syntheses where trans-2-phenylcyclohexanol was employed. The insights gained from these syntheses provide a strong foundation for the application of its naphthyl analog in the stereocontrolled synthesis of complex molecules.

Theoretical and Computational Investigations of Trans 2 1 Naphthyl Cyclohexanol

Computational Studies on Stereoselectivity and Reaction Mechanisms

Computational modeling has been instrumental in understanding the stereoselective outcomes of reactions involving trans-2-(1-Naphthyl)cyclohexanol and its precursors. These studies often focus on the transition states of key reaction steps to explain and predict the formation of specific stereoisomers.

Transition State Modeling and Analysis

Transition state theory is a cornerstone of computational reaction analysis. By locating and characterizing the transition state structures, researchers can gain insights into the kinetic feasibility of different reaction pathways. For reactions such as the stereoselective reduction of 2-(1-naphthyl)cyclohexanone (B188708) to form this compound, transition state modeling can reveal the origins of facial selectivity. smolecule.com

These models often employ Density Functional Theory (DFT) methods to accurately describe the electronic structure of the transition state. e3s-conferences.org Analysis of these structures can highlight key interactions, such as the approach of a hydride reagent to a specific face of the carbonyl group, which is directed by the bulky naphthyl substituent. The geometry of the pre-transition state, often referred to as a near attack conformation, is crucial in determining the eventual stereochemical outcome. rsc.org

Energy Profiles of Diastereomeric Pathways

By mapping the potential energy surface along the reaction coordinate, computational chemists can construct energy profiles for the formation of different diastereomers. These profiles illustrate the relative energies of reactants, transition states, and products for both the trans and cis isomers. The calculated activation energies for the diastereomeric pathways provide a quantitative measure of the expected stereoselectivity. rsc.org

For instance, in the reduction of the corresponding ketone, the pathway leading to the trans isomer is generally found to be lower in energy due to reduced steric hindrance in the transition state. smolecule.com This is consistent with experimental observations where the trans diastereomer is the major product. The energy difference between the diastereomeric transition states can be used to predict the diastereomeric ratio of the products.

Quantum Chemical Calculations for Conformational Analysis

Commonly employed methods include Density Functional Theory (DFT) for a good balance of accuracy and computational cost, Molecular Mechanics (MM) for initial conformational searches of large systems, and semiempirical methods for rapid energy evaluations. rsc.orgmdpi.com These calculations help identify the most stable conformations and the energy barriers between them.

Influence of Solvation on Conformational Preferences

The surrounding solvent can have a significant impact on the conformational equilibrium of a molecule. rsc.org Computational models can account for solvation effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium. Implicit solvation models are computationally less demanding and often provide a good description of the bulk solvent effects. mdpi.com

For this compound, the polarity of the solvent can influence the orientation of the hydroxyl group and its ability to form hydrogen bonds, thereby altering the relative stability of different conformers. rsc.org

Analysis of Hyperconjugative and Steric Effects

The preference for specific conformations in substituted cyclohexanes is often a result of the interplay between hyperconjugative and steric effects. researchgate.net Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty antibonding orbitals, which can lead to stabilization. In the case of this compound, interactions such as σ(C-H) → σ(C-C) and σ(C-C) → σ(C-O) can contribute to conformational stability.

Conversely, steric repulsion between bulky substituents disfavors certain conformations. The large naphthyl group exerts a significant steric influence, forcing the cyclohexane (B81311) ring and the substituents to adopt conformations that minimize these unfavorable interactions. researchgate.net The trans configuration itself is a result of minimizing steric strain between the naphthyl and hydroxyl groups. smolecule.com

Role of Intramolecular Interactions in Asymmetric Induction

The chirality of this compound makes it a valuable chiral auxiliary or ligand in asymmetric synthesis. The effectiveness of asymmetric induction is often dictated by specific intramolecular interactions within the catalyst-substrate complex. rsc.org

Key non-covalent interactions that play a crucial role include π-stacking and hydrogen bonding. chemrxiv.orguva.es The aromatic naphthyl group can engage in π-π stacking interactions with other aromatic systems, helping to create a well-defined chiral environment around the reactive center. uva.es The hydroxyl group can act as a hydrogen bond donor or acceptor, further orienting the substrate and influencing the stereochemical outcome of the reaction. rsc.orgchemrxiv.org Computational studies can quantify the strength and geometric preferences of these interactions, providing a rational basis for designing more effective chiral catalysts.

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties for complex organic molecules like this compound serves as a powerful tool in structural elucidation and in complementing experimental data. Computational methods, primarily driven by Density Functional Theory (DFT), allow for the in silico determination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for assigning experimental signals, understanding the influence of molecular conformation on spectroscopic behavior, and verifying structural assignments.

The accuracy of these predictions is highly dependent on the chosen computational model, including the level of theory, basis set, and the method used to account for solvent effects. For a molecule such as this compound, with its conformational flexibility in the cyclohexyl ring and the potential for intramolecular interactions between the naphthyl and hydroxyl groups, a thorough computational approach is necessary.

Modern approaches often combine DFT calculations with machine learning algorithms to enhance the accuracy of predictions. nih.gov For instance, graph neural networks trained on large datasets of experimental and calculated spectra have shown remarkable accuracy in predicting chemical shifts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra, particularly for ¹H and ¹³C nuclei, are a cornerstone of computational organic chemistry. The process typically involves geometry optimization of the molecule's stable conformers, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would be particularly insightful. The diastereotopic protons of the cyclohexyl ring and the distinct chemical environments of the naphthyl carbons present a complex spectrum that can be challenging to assign solely based on experimental data. Computational models can help to resolve these ambiguities. The choice of DFT functional and basis set is critical; for example, the B3LYP functional with a 6-31G(d) basis set is a common starting point for such calculations. nih.gov More advanced basis sets and functionals may be employed for higher accuracy.

A hypothetical table of predicted ¹³C NMR chemical shifts for the key carbon atoms in this compound, based on typical values for similar structural motifs, is presented below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | 75-85 |

| C2 (CH-Naphthyl) | 50-60 |

| Cyclohexyl C3-C6 | 20-40 |

| Naphthyl C1' | 135-145 |

| Naphthyl C2'-C8' | 120-130 |

| Naphthyl C9'-C10' | 130-140 |

Note: This table is illustrative and represents expected ranges. Actual predicted values would require specific DFT calculations.

Infrared (IR) Spectroscopy

The prediction of IR spectra through computational means involves calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum that can be compared with experimental data.

For this compound, key vibrational modes of interest would include the O-H stretching frequency of the hydroxyl group, the C-H stretching frequencies of the aliphatic and aromatic regions, and the C=C stretching frequencies of the naphthyl ring. The position of the O-H stretch can be particularly informative about hydrogen bonding interactions.

A summary of expected key vibrational frequencies is provided in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Aromatic Stretch | 1500-1600 |

| C-O Stretch | 1050-1150 |

Note: This table is illustrative and represents expected ranges. Actual predicted values would require specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions within the naphthyl chromophore. The primary transitions would likely be of the π → π* type. The position and intensity of these absorptions can be influenced by the substitution pattern and the interaction with the cyclohexanol (B46403) moiety. TD-DFT calculations can provide valuable insights into the nature of these electronic transitions.

An illustrative table of predicted UV-Vis absorption maxima is shown below.

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Naphthyl) | 220-230 |

| π → π* (Naphthyl) | 270-290 |

Note: This table is illustrative and represents expected ranges. Actual predicted values would require specific TD-DFT calculations.

Spectroscopic Characterization Techniques Applied to Trans 2 1 Naphthyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity, chemical environment, and spatial arrangement of atoms. For trans-2-(1-Naphthyl)cyclohexanol, both ¹H and ¹³C NMR are routinely employed. nih.gov

Elucidation of Structure and Stereochemistry (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. nih.gov The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. uobasrah.edu.iq

In the ¹H NMR spectrum of a related compound, cyclohexanol (B46403), the proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a multiplet around 3.6 ppm. chemicalbook.comchegg.com The remaining cyclohexane (B81311) protons produce complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm. chemicalbook.com For this compound, the naphthyl group introduces aromatic protons which would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns of these aromatic protons can help confirm the 1-substitution pattern on the naphthalene (B1677914) ring.

The ¹³C NMR spectrum provides complementary information. In cyclohexanol, the carbon bearing the hydroxyl group (C-OH) resonates around 65-75 ppm. chegg.com The other cyclohexane carbons appear at higher field strengths. For this compound, the naphthyl group will show a series of signals in the aromatic region (typically 120-140 ppm). The presence of the correct number of signals in both the aliphatic and aromatic regions in both ¹H and ¹³C NMR spectra, along with their characteristic chemical shifts and coupling patterns, allows for the unambiguous elucidation of the compound's connectivity. nih.gov

The trans stereochemistry of the substituents on the cyclohexane ring is a critical feature that can be determined from the coupling constants observed in the ¹H NMR spectrum. The coupling constant between the proton on the hydroxyl-bearing carbon (H-1) and the proton on the naphthyl-bearing carbon (H-2) is particularly informative. In a trans-diaxial arrangement, a large coupling constant (typically 8-13 Hz) is expected, while a smaller coupling constant (typically 2-5 Hz) is characteristic of an axial-equatorial or diequatorial relationship.

Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexanol Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | CH-OH (Cyclohexane) | 3.5 - 4.0 |

| ¹H | Cyclohexane CH₂ | 1.0 - 2.5 |

| ¹H | Naphthyl Ar-H | 7.0 - 8.5 |

| ¹³C | C-OH (Cyclohexane) | 65 - 75 |

| ¹³C | Cyclohexane CH₂ | 20 - 40 |

| ¹³C | Naphthyl Ar-C | 120 - 140 |

Application in Absolute Configuration Assignment via Derivatization

While NMR can establish the relative stereochemistry (trans in this case), determining the absolute configuration of a chiral molecule like this compound often requires derivatization with a chiral agent. nih.gov A common method involves the formation of diastereomeric esters with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other specialized reagents like 2-methoxy-2-(1-naphthyl)propionic acid. hebmu.edu.cn

The principle behind this technique is that the chiral derivatizing agent will induce different chemical shifts for the protons in the two enantiomers of the alcohol. researchgate.net By analyzing the ¹H NMR spectra of the resulting diastereomeric esters, specifically the differences in chemical shifts (Δδ) for protons near the chiral center, the absolute configuration of the original alcohol can be assigned. hebmu.edu.cn For example, in the ester formed from a chiral alcohol and a chiral acid, the protons of the alcohol will be in the anisotropic field of the aromatic ring of the acid, leading to predictable shielding or deshielding effects depending on the absolute stereochemistry of both components. researchgate.net

Conformational Analysis using NMR Coupling Constants

The cyclohexane ring can exist in different chair conformations, and NMR coupling constants are a powerful tool for analyzing these conformational equilibria. nih.govauremn.org.br The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

For this compound, the key coupling constant is between the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the naphthyl group (H-2). In a diequatorial conformation, the dihedral angle is approximately 60°, leading to a small coupling constant (typically 2-5 Hz). In a diaxial conformation, the dihedral angle is approximately 180°, resulting in a large coupling constant (typically 8-13 Hz). acs.org

By measuring the observed coupling constant, the relative populations of the two chair conformers (one with both substituents equatorial and one with both substituents axial) can be estimated. researchgate.net This analysis provides valuable insight into the conformational preferences of the molecule in solution. scispace.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq In the IR spectrum of this compound, several characteristic absorption bands are expected.

The most prominent and easily identifiable peak will be a broad, strong absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.publibretexts.orgmasterorganicchemistry.com The broadness of this peak is due to hydrogen bonding.

The presence of the cyclohexane ring will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.orglibretexts.org The aromatic naphthyl group will exhibit C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the region of 1600-1450 cm⁻¹. pressbooks.pub A C-O stretching vibration for the secondary alcohol is also expected to appear in the fingerprint region, typically around 1100-1000 cm⁻¹. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 (broad, strong) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O | Stretch | 1100 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight.

In addition to the molecular ion, the mass spectrum will show a series of fragment ions that are characteristic of the molecule's structure. Common fragmentation pathways for cyclohexanol derivatives include the loss of a water molecule (M-18) from the molecular ion. nist.gov Another typical fragmentation is the alpha-cleavage, where the bond between the hydroxyl-bearing carbon and an adjacent carbon in the ring is broken. The naphthyl group can also undergo characteristic fragmentations. The analysis of these fragmentation patterns can provide further confirmation of the compound's structure.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess if it has been resolved into its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the compound from any impurities. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. nih.gov This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Gas Chromatography (GC) can also be used for purity analysis, particularly for volatile compounds. nist.govnist.govnist.gov Similar to HPLC, the purity is determined by comparing the peak area of the compound to the total peak area. For enantiomeric analysis by GC, the alcohol may need to be derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or a chiral GC column can be used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. Given the compound's aromatic naphthyl group and the hydroxyl-bearing cyclohexyl ring, reversed-phase HPLC is a particularly suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions between the large, nonpolar naphthyl group and the stationary phase.

The separation can be optimized by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Increasing the organic solvent content reduces the retention time by decreasing the polarity of the mobile phase. Additives such as a small amount of acid (e.g., trifluoroacetic acid) can improve peak shape by suppressing the ionization of the hydroxyl group. science.gov

While specific experimental data for this compound is not widely available in published literature, a typical HPLC analysis would be conducted under the following hypothetical conditions:

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | ~7.5 min |

This method would effectively separate this compound from more polar impurities, which would elute earlier, and less polar impurities, which would have longer retention times.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its volatility and thermal stability. For GC analysis, the compound must be sufficiently volatile and thermally stable to be vaporized in the heated injector port without decomposition. umass.edu The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

The use of a non-polar or mid-polar capillary column, such as one coated with a polysiloxane-based stationary phase, is common for the analysis of compounds like this compound. The oven temperature program is a critical parameter that can be optimized to achieve good separation between the analyte and any impurities. A gradual increase in temperature allows for the separation of compounds with different boiling points. umass.edu

A hypothetical GC method for the analysis of this compound is detailed below:

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Hypothetical Retention Time | ~12.2 min |

This technique is highly sensitive and can detect trace impurities that might not be visible in HPLC analysis.

Chiral Stationary Phase Chromatography

The trans configuration of 2-(1-Naphthyl)cyclohexanol gives rise to a pair of enantiomers. The separation of these enantiomers is crucial, especially in pharmaceutical applications where different enantiomers can exhibit different biological activities. Chiral Stationary Phase (CSP) chromatography is the most effective method for this purpose. nih.gov

CSPs are designed with a chiral selector immobilized on a solid support, typically silica (B1680970) gel. nih.gov These chiral selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. youtube.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves a combination of interactions including hydrogen bonding with the hydroxyl group, π-π stacking with the naphthyl ring, and steric interactions within the chiral environment of the stationary phase. researchgate.net

The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, significantly influences the separation. The resolution of the enantiomers can be fine-tuned by adjusting the mobile phase composition and temperature. nih.gov

An illustrative example of a chiral HPLC method for the separation of the enantiomers of this compound is presented below. It is important to note that this data is hypothetical and serves to demonstrate the principles of the technique.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (Enantiomer 1) | 15.8 min |

| Hypothetical Retention Time (Enantiomer 2) | 17.3 min |

This technique is indispensable for determining the enantiomeric excess (ee) of a sample and for the preparative separation of the individual enantiomers for further study.

Derivatives and Analogues of Trans 2 1 Naphthyl Cyclohexanol in Organic Research

Structure-Activity Relationships of Naphthyl-Substituted Cyclohexanols in Asymmetric Induction

The stereochemical outcome of reactions employing naphthyl-substituted cyclohexanols is intricately linked to their molecular architecture. The trans configuration of trans-2-(1-Naphthyl)cyclohexanol is a crucial feature, as it establishes a rigid and well-defined spatial arrangement between the bulky naphthyl group and the hydroxyl functionality. smolecule.com This steric hindrance plays a pivotal role in directing the approach of incoming reagents, thereby influencing the facial selectivity of the reaction.

The naphthyl group, with its extended π-system, can also participate in non-covalent interactions, such as π-π stacking, with substrates or reagents. These interactions can further stabilize the transition state, leading to enhanced stereoselectivity. The relative orientation of the naphthyl ring and the cyclohexanol (B46403) core dictates the chiral environment around the reactive center, and even subtle changes to this geometry can have a profound impact on the enantiomeric excess (ee) of the product. Research has shown that the trans isomer is generally more effective in inducing asymmetry compared to its cis counterpart, where the proximity of the substituents can lead to undesired steric clashes and a less defined chiral pocket. nih.gov

Alkyl-Substituted Naphthylcyclohexanol Analogues (e.g., trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexanol)

To refine and enhance the stereodirecting ability of the parent this compound, various alkyl-substituted analogues have been synthesized and studied. A notable example is trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexanol. nih.gov The introduction of a methyl group on the benzylic carbon connecting the naphthyl ring to the cyclohexanol core significantly increases the steric bulk in the vicinity of the chiral center.

The synthesis of these analogues often involves the reaction of an appropriate organometallic reagent with a cyclohexanone (B45756) derivative. For instance, the synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines, which are precursors to the corresponding alcohols, has been achieved by the ring-opening of an aziridine (B145994) with α-potassium isopropylarenes. nih.gov

The increased steric hindrance provided by the alkyl substituent in analogues like trans-2-[1-(2-naphthyl)-1-methylethyl]cyclohexanol can lead to significantly improved stereoselectivity in certain reactions. This is particularly evident in transformations where the chiral auxiliary is used to control the facial approach of a nucleophile or electrophile to a prochiral center. For instance, in rhodium-catalyzed 1,4-additions of organotin reagents to cyclic enones, the introduction of a methyl substituent at the allylic position of a chiral trans-cyclooctene (B1233481) ligand was found to improve the enantioselectivity from 84% ee to 93% ee due to steric effects. chemistryviews.org This principle of enhancing stereocontrol through increased steric demand is a common strategy in the design of chiral auxiliaries and ligands.

Naphthyl-Containing Chiral Ligands and Organocatalysts Derived from Cyclohexanol Scaffolds

The hydroxyl group of this compound provides a convenient handle for its incorporation into more complex molecular frameworks, leading to the development of novel chiral ligands and organocatalysts. These derivatives leverage the inherent chirality and steric properties of the naphthylcyclohexanol scaffold to create highly effective catalysts for asymmetric transformations.

One approach involves the conversion of the alcohol into a phosphine (B1218219), which can then be used as a ligand in transition metal-catalyzed reactions. These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of processes like hydrogenation, cross-coupling, and C-H functionalization. mdpi.com For example, ligands derived from binaphthyl scaffolds have been successfully employed in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. nih.govresearchgate.net

Furthermore, the this compound moiety can be integrated into organocatalyst structures. These metal-free catalysts offer a more sustainable and often milder alternative to traditional metal-based systems. The well-defined chiral pocket created by the naphthylcyclohexanol unit can effectively control the stereochemistry of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

Comparison of Efficacy with Other Arylcyclohexanol Auxiliaries (e.g., trans-2-Phenyl-1-cyclohexanol)

To contextualize the performance of this compound and its derivatives, it is useful to compare their efficacy with other widely used arylcyclohexanol auxiliaries, such as trans-2-Phenyl-1-cyclohexanol (B1200244). Both auxiliaries share a similar trans-disubstituted cyclohexanol framework, but the replacement of the phenyl group with a naphthyl group introduces significant differences in steric bulk and electronic properties.

The larger size of the naphthyl group generally leads to a more sterically demanding chiral environment, which can result in higher levels of asymmetric induction. However, the optimal auxiliary is often reaction-dependent. In some cases, the more moderate steric profile of the phenyl group may be advantageous, leading to faster reaction rates or avoiding undesired side reactions.

trans-2-Phenyl-1-cyclohexanol is a well-established and powerful chiral auxiliary, readily prepared in both enantiomeric forms through methods such as lipase-catalyzed kinetic resolution of its chloroacetate (B1199739) ester. chemeurope.comwikipedia.orgorgsyn.org Its effectiveness has been demonstrated in a range of asymmetric reactions. The choice between a naphthyl- and a phenyl-substituted cyclohexanol auxiliary will therefore depend on the specific requirements of the transformation, including the nature of the substrate and reagents involved.

Below is a table comparing the properties of these two auxiliaries:

| Property | This compound | trans-2-Phenyl-1-cyclohexanol |

| Aryl Group | 1-Naphthyl | Phenyl |

| Molecular Formula | C₁₆H₁₈O smolecule.com | C₁₂H₁₆O wikipedia.org |

| Molecular Weight | 226.31 g/mol smolecule.com | 176.25 g/mol wikipedia.org |

| Steric Bulk | Higher | Lower |

| Potential for π-π Stacking | More extensive | Less extensive |

Q & A

Q. What are the common synthetic routes for trans-2-(1-Naphthyl)cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-opening reactions of cyclohexene oxide derivatives. For example, reacting cyclohexene oxide with 1-naphthol under basic conditions can yield the trans isomer due to stereochemical control during nucleophilic attack. Evidence from analogous compounds (e.g., trans-2-(phenylthio)cyclohexanol) suggests that steric hindrance and solvent polarity play critical roles in directing the stereochemistry . Optimization of base strength (e.g., NaOH vs. KOH) and temperature (e.g., 0°C vs. room temperature) is essential to minimize side reactions like epoxide rearrangements .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Nuclear magnetic resonance (NMR) is pivotal:

- ¹H NMR : The axial hydroxyl proton appears as a broad singlet (δ ~2.5–3.5 ppm), while the equatorial 1-naphthyl group causes distinct splitting in the aromatic region (δ ~7.2–8.3 ppm).

- ¹³C NMR : The cyclohexanol carbons exhibit characteristic shifts (e.g., C1 at δ ~70 ppm for the hydroxyl-bearing carbon).

- IR Spectroscopy : A strong O-H stretch (~3200–3400 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm the alcohol moiety. Comparisons with structurally similar compounds, such as trans-2-(dimethylamino)cyclohexanol, validate assignments .

Q. What are the solubility and stability considerations for this compound in common solvents?

Methodological Answer: The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic naphthyl group. Stability tests under varying pH and temperature show that acidic conditions promote dehydration, while basic conditions may induce epoxide formation, as seen in analogous trans-2-chlorocyclohexanol systems . Storage under inert atmospheres at –20°C is recommended for long-term stability.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic hydrogenation or oxidation reactions?

Methodological Answer: The trans configuration imposes spatial constraints on the cyclohexanol ring, affecting catalyst-substrate interactions. For example, in hydrogenation, the axial hydroxyl group can coordinate with transition-metal catalysts (e.g., Pd/C or Ru complexes), directing selective reduction of the naphthyl moiety. Conversely, oxidation reactions (e.g., with Jones reagent) may favor ketone formation if steric shielding of the hydroxyl group is insufficient, as observed in trans-2-(4-methylthiophenyl)cyclohexanol systems .

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Discrepancies often arise from uncontrolled variables like trace moisture or impurities in starting materials. To address this:

- Use high-purity cyclohexene oxide (≥99.9%) and rigorously dry solvents.

- Apply design-of-experiments (DoE) methodologies, such as Box-Behnken designs, to statistically evaluate factors (temperature, catalyst loading, stoichiometry). For instance, multivariate optimization improved cyclohexanol production yields by 30% in similar systems .

- Validate reproducibility via independent replication across multiple labs.

Q. Can enantioselective biocatalysis be applied to synthesize enantiopure this compound?

Methodological Answer: Yes. Enzymatic kinetic resolution using lipases (e.g., Novozym® 435) or transaminases can separate racemic mixtures. For example, Candida antarctica lipase B selectively acylates one enantiomer of trans-2-(1H-imidazol-1-yl)cyclohexanol, achieving >99% enantiomeric excess (ee) . Similar approaches with tailored enzymes (e.g., cyclohexylamine oxidase) could isolate the desired (R)- or (S)-enantiomer of trans-2-(1-Naphthyl)cyclohexanol.

Q. How do computational methods aid in predicting the biological activity of this compound derivatives?

Methodological Answer: Molecular docking and QSAR (quantitative structure-activity relationship) models predict interactions with biological targets. For instance:

- Docking simulations : The naphthyl group may bind hydrophobic pockets in enzymes like cytochrome P450, modulating metabolism.

- ADMET predictions : LogP values (~3.5) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA ~20 Ų) indicates potential oral bioavailability. These insights guide the design of derivatives with enhanced neuroprotective or antimicrobial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.